molecular formula C7H9FN2O B14066301 1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine

1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine

Cat. No.: B14066301
M. Wt: 156.16 g/mol
InChI Key: GGEYFCVNGZZVIQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a hydroxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The hydroxymethyl and fluoro groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: The parent compound without the fluoro and hydroxymethyl substitutions.

    4-Fluorophenylhydrazine: Similar structure but lacks the hydroxymethyl group.

    3-Hydroxymethylphenylhydrazine: Similar structure but lacks the fluoro group

Uniqueness

1-(4-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is unique due to the presence of both the fluoro and hydroxymethyl groups on the phenyl ring. These substitutions can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can increase its solubility and potential for hydrogen bonding .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(2-fluoro-5-hydrazinylphenyl)methanol

InChI

InChI=1S/C7H9FN2O/c8-7-2-1-6(10-9)3-5(7)4-11/h1-3,10-11H,4,9H2

InChI Key

GGEYFCVNGZZVIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)CO)F

Origin of Product

United States

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